molecular formula C6H6BF3N2O2 B6354873 2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid CAS No. 2096333-25-2

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid

Cat. No.: B6354873
CAS No.: 2096333-25-2
M. Wt: 205.93 g/mol
InChI Key: XEBIKGQZTZFWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a boronic acid group at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of the amino, trifluoromethyl, and boronic acid groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-2-1-3(7(13)14)5(11)12-4/h1-2,13-14H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBIKGQZTZFWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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